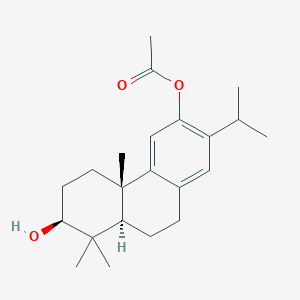
4-Cloro-benzoil isotiocianato
Descripción general
Descripción
4-Chlorobenzoyl isothiocyanate is a useful research compound. Its molecular formula is C8H4ClNOS and its molecular weight is 197.64 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chlorobenzoyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29260. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chlorobenzoyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzoyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Farmacología
4-Cloro-benzoil isotiocianato: se ha explorado por su potencial en química medicinal y farmacología debido a su similitud estructural con otros isotiocianatos conocidos por sus propiedades bioactivas . Estos compuestos se han estudiado por su potencial quimiopreventivo, particularmente en la investigación del cáncer, donde pueden modular diversos objetivos intracelulares como las enzimas del citocromo P450, proteínas involucradas en la respuesta antioxidante, la tumorogénesis, la apoptosis, el ciclo celular y la metástasis .
Agricultura
En el sector agrícola, los isotiocianatos, incluidos los derivados como el This compound, son reconocidos por su papel en la protección de las plantas. Exhiben actividades antioxidantes y pueden usarse potencialmente como pesticidas o herbicidas naturales, contribuyendo a prácticas agrícolas sostenibles .
Ciencia de los Materiales
La reactividad del grupo isotiocianato en el This compound lo convierte en un compuesto valioso en la ciencia de los materiales. Se puede utilizar para modificar superficies o crear nuevos materiales poliméricos con propiedades específicas, como una mayor estabilidad térmica o resistencia al fuego .
Aplicaciones Ambientales
La investigación sobre las aplicaciones ambientales del This compound incluye su uso en el desarrollo de sensores y adsorbentes para el monitoreo ambiental. Su reactividad química le permite unirse a varios contaminantes, ayudando en su detección y eliminación .
Bioquímica
En bioquímica, el This compound se utiliza como reactivo en la investigación proteómica. <a data-citationid="70aabc04-
Mecanismo De Acción
Target of Action
4-Chlorobenzoyl isothiocyanate is a biochemical used in proteomics research . .
Mode of Action
Isothiocyanates, a class of compounds to which 4-chlorobenzoyl isothiocyanate belongs, are known to interact with various intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Biochemical Pathways
Isothiocyanates, including 4-Chlorobenzoyl isothiocyanate, can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Result of Action
Isothiocyanates in general have been shown to have chemopreventive potential, suggesting that they may have beneficial effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Análisis Bioquímico
Molecular Mechanism
Isothiocyanates are weak electrophiles and are susceptible to hydrolysis .
Metabolic Pathways
Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates and are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in the mercapturic acid pathway, before being excreted in the urine .
Propiedades
IUPAC Name |
4-chlorobenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZBZZNWOAIAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283040 | |
| Record name | 4-chlorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16794-67-5 | |
| Record name | 16794-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chlorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-chlorobenzoyl isothiocyanate contribute to its reactivity in the synthesis of heterocyclic compounds?
A1: 4-Chlorobenzoyl isothiocyanate possesses an electrophilic isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophiles, such as amines, through nucleophilic addition reactions. In the provided research, it reacts with the amine groups present in diethylenetriamine. This reaction leads to the formation of thiourea derivatives, which then undergo further cyclization to yield the final imidazolidine-containing compound []. The presence of the chlorine atom on the benzoyl ring can influence the reactivity of the isothiocyanate group through electronic effects, potentially impacting reaction rates and selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

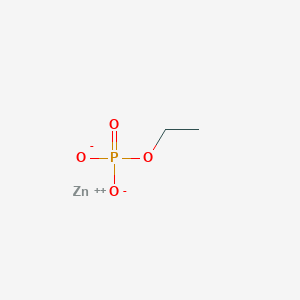

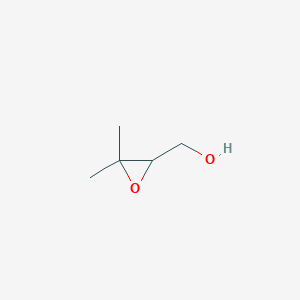



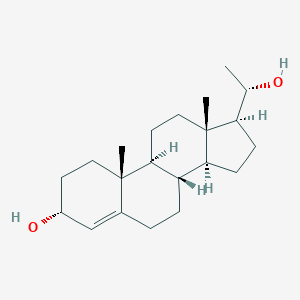
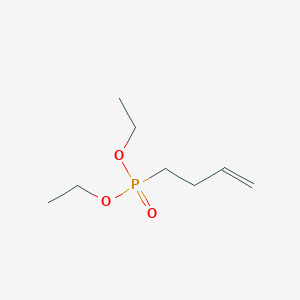



![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)
